molecular formula C17H16Cl3IN2O B11983196 3-Iodo-N-(2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl)benzamide CAS No. 303106-67-4

3-Iodo-N-(2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl)benzamide

Katalognummer: B11983196
CAS-Nummer: 303106-67-4
Molekulargewicht: 497.6 g/mol
InChI-Schlüssel: DWFNIMWRXJARJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Iodo-N-(2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl)benzamide is a complex organic compound with the molecular formula C15H10Cl3IN2O

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-N-(2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dimethylaniline with trichloroacetyl chloride to form the corresponding trichloroacetamide. This intermediate is then reacted with iodobenzene in the presence of a suitable catalyst, such as palladium, to introduce the iodine atom and form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-Iodo-N-(2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Wissenschaftliche Forschungsanwendungen

3-Iodo-N-(2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Iodo-N-(2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Iodo-N-(2,2,2-trichloro-1-(2-chloroanilino)ethyl)benzamide
  • 3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide
  • 3-Iodo-N-(2,2,2-trichloro-1-hydroxy-ethyl)benzamide

Uniqueness

3-Iodo-N-(2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl)benzamide is unique due to the presence of the 2,4-dimethylanilino group, which imparts specific chemical and biological properties

Eigenschaften

CAS-Nummer

303106-67-4

Molekularformel

C17H16Cl3IN2O

Molekulargewicht

497.6 g/mol

IUPAC-Name

3-iodo-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide

InChI

InChI=1S/C17H16Cl3IN2O/c1-10-6-7-14(11(2)8-10)22-16(17(18,19)20)23-15(24)12-4-3-5-13(21)9-12/h3-9,16,22H,1-2H3,(H,23,24)

InChI-Schlüssel

DWFNIMWRXJARJI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)I)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.